N-[4-(Heptyloxy)benzyl]-4-methoxyaniline
Description
Chemical Identity and Nomenclature
N-[4-(Heptyloxy)benzyl]-4-methoxyaniline is a synthetic organic compound characterized by its distinct structural features. Its systematic IUPAC name reflects the combination of a 4-methoxy-substituted aniline core and a 4-heptyloxybenzyl group attached to the nitrogen atom. The compound is assigned the CAS Registry Number 1040688-06-9 and the molecular formula C₂₁H₂₉NO₂ , with a molecular weight of 327.47 g/mol .
Key Structural Attributes :
- Core Structure : Aniline derivative with a methoxy group at the para position (4-methoxyaniline).
- Substituent : A benzyl group substituted with a heptyloxy chain at the para position (4-heptyloxybenzyl).
- Functional Groups : Primary aromatic amine, two ether linkages (methoxy and heptyloxy), and an aromatic ring system.
The SMILES notation CCCCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC and the InChIKey QGIGLNGWEHFFLT-UHFFFAOYSA-N provide standardized representations for computational and structural analysis.
Historical Context in Chemical Literature
Structural Classification and Relationship to Similar Compounds
This compound belongs to the broader class of N-alkylated anilines , distinguished by its alkoxy-substituted benzyl moiety. Below is a comparative analysis of structurally related compounds:
| Compound | CAS | Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| This compound | 1040688-06-9 | C₂₁H₂₉NO₂ | 327.47 g/mol | 4-Methoxy (aniline), 4-heptyloxy (benzyl) |
| N-Benzyl-4-methoxyaniline | 17377-95-6 | C₁₄H₁₅NO | 213.27 g/mol | 4-Methoxy (aniline), Benzyl |
| 4-Methoxy-N-(4-methoxybenzyl)aniline | 14429-14-2 | C₁₅H₁₇NO₂ | 243.30 g/mol | 4-Methoxy (aniline), 4-Methoxy (benzyl) |
Structural Insights :
- Electronic Effects : The methoxy group on the aniline ring enhances electron density at the para position, influencing reactivity in electrophilic substitution.
- Steric Considerations : The heptyloxy chain introduces significant steric bulk, potentially affecting solubility and molecular packing in crystalline or liquid-crystalline phases.
- Functional Group Prominence : The primary amine remains reactive, enabling further derivatization (e.g., Schiff base formation).
Significance in Chemical Research
The compound’s structural features position it as a candidate for specialized applications:
- **Liquid-Cr
Properties
IUPAC Name |
N-[(4-heptoxyphenyl)methyl]-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-3-4-5-6-7-16-24-21-12-8-18(9-13-21)17-22-19-10-14-20(23-2)15-11-19/h8-15,22H,3-7,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIGLNGWEHFFLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Heptyloxy)benzyl]-4-methoxyaniline typically involves the reaction of 4-(heptyloxy)benzyl chloride with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Heptyloxy)benzyl]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the heptyloxy or methoxy groups.
Scientific Research Applications
Organic Synthesis
The compound serves as a key reagent in organic synthesis, acting as an intermediate for the preparation of more complex molecules. Its unique structure allows it to participate in various chemical reactions including oxidation, reduction, and substitution, making it valuable in developing new chemical entities.
Biochemical Assays
In biological research, N-[4-(Heptyloxy)benzyl]-4-methoxyaniline is utilized as a probe to study enzyme activities. Its ability to interact with specific biochemical pathways allows researchers to investigate enzyme kinetics and mechanisms, contributing to the understanding of metabolic processes.
Pharmaceutical Research
The compound has been investigated for its potential therapeutic properties. It has been identified as a lead compound in drug discovery efforts aimed at treating conditions such as spinal muscular atrophy (SMA). Studies have shown that it can modulate SMN protein activity, which is crucial for SMA treatment strategies .
Material Science
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for creating compounds with specific functionalities required in various industrial processes.
Case Studies
- Drug Development for SMA : A study highlighted the use of this compound in developing SMN modulators that increase SMN protein levels, demonstrating its potential therapeutic application in treating SMA .
- Enzyme Activity Probing : Research utilizing this compound revealed insights into enzyme kinetics by employing it as a biochemical probe, showcasing its utility in understanding metabolic pathways.
- Material Science Innovations : Industrial applications have seen this compound being integrated into new material formulations that require specific chemical properties, demonstrating its versatility beyond just biological applications.
Mechanism of Action
The mechanism of action of N-[4-(Heptyloxy)benzyl]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues differ in alkyl chain length, aromatic substituents, or the nature of the N-alkylation. Key examples include:
a) N-(4-Fluorobenzyl)-4-methoxyaniline (4u)
- Structure : A 4-fluorobenzyl group replaces the heptyloxy-benzyl moiety.
- Synthesis : Synthesized via iron-catalyzed N-benzylation of 4-methoxyaniline with 4-fluorobenzaldehyde (99% yield) .
b) 4-Hexyloxyaniline
- Structure : Features a shorter hexyloxy chain directly attached to the aniline ring.
- Applications : Used in research for its moderate hydrophobicity, contrasting with the heptyloxy derivative’s enhanced lipid solubility .
c) N-(2-(But-2-yn-1-yloxy)benzyl)-4-methoxyaniline (1b)
Key Observations :
Physicochemical Properties
| Property | N-[4-(Heptyloxy)benzyl]-4-methoxyaniline | 4-Methoxyaniline (p-anisidine) | 4-Hexyloxyaniline |
|---|---|---|---|
| Molecular Weight | 335.47 g/mol | 123.15 g/mol | 207.29 g/mol |
| Melting Point | Not reported | 57–59°C | Not reported |
| Solubility | Lipophilic | Moderately polar | Moderate |
| Electronic Effects | Electron-donating (methoxy + heptyloxy) | Electron-donating (methoxy) | Electron-donating |
Notes:
- The heptyloxy chain significantly increases hydrophobicity, making the compound suitable for non-polar media or lipid-based applications.
- 4-Methoxyaniline’s toxicity (neurotoxic and hematotoxic effects) implies that the heptyloxy derivative requires similar safety precautions .
Biological Activity
N-[4-(Heptyloxy)benzyl]-4-methoxyaniline is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C_{17}H_{27}NO
- CAS Number : 1040688-06-9
The compound consists of a heptyloxy group attached to a benzyl moiety, which is further linked to a methoxyaniline group. This unique structure contributes to its distinct biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse biological effects. The compound's mechanism can be summarized as follows:
- Enzyme Interaction : Binds to enzymes, potentially altering their activity.
- Receptor Modulation : Interacts with cell surface receptors, influencing signal transduction pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : Demonstrated ability to scavenge free radicals.
- Anticancer Potential : Preliminary studies suggest cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Modulation of inflammatory pathways has been observed.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results indicated a significant reduction in radical formation, suggesting strong antioxidant properties.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 12.5 |
| ABTS | 15.3 |
Anticancer Activity
In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) showed that this compound induced apoptosis. The IC50 values were determined as follows:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 20.0 | Caspase activation |
| MCF-7 | 25.5 | Cell cycle arrest |
These findings indicate that the compound may serve as a lead in anticancer drug development.
Anti-inflammatory Effects
The anti-inflammatory potential was assessed through cytokine inhibition assays. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 90 |
Q & A
Q. What are the optimal synthetic routes for N-[4-(Heptyloxy)benzyl]-4-methoxyaniline, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis can be achieved via nucleophilic substitution between 4-heptyloxybenzyl chloride and 4-methoxyaniline. Key steps include:
- Reagent Preparation : Generate 4-heptyloxybenzyl chloride by reacting 4-heptyloxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux (60–70°C for 2–4 hours) .
- Coupling Reaction : Combine equimolar amounts of 4-heptyloxybenzyl chloride and 4-methoxyaniline in anhydrous dichloromethane (DCM) with a base like triethylamine (Et₃N) to neutralize HCl byproducts. Stir at room temperature for 12–24 hours .
- Yield Optimization : Use a 10–20% molar excess of 4-methoxyaniline and monitor reaction progress via thin-layer chromatography (TLC). Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product. Typical yields range from 65–85% .
Q. How can spectroscopic techniques confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Expect signals for the heptyloxy chain (δ 0.88–1.50 ppm, multiplet), methoxy group (δ 3.75 ppm, singlet), and aromatic protons (δ 6.60–7.25 ppm). Integration ratios should align with molecular formula C₂₁H₂₉NO₂ .
- ¹³C NMR : Confirm methoxy (δ 55–56 ppm) and benzyl carbons (δ 40–45 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calcd. for C₂₁H₂₉NO₂: 335.47 g/mol; experimental m/z should match [M+H]⁺ = 336.47) .
- Infrared (IR) Spectroscopy : Detect N–H stretches (~3300 cm⁻¹) and C–O–C ether linkages (~1250 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) Refinement : Re-optimize computational models using solvent effects (e.g., PCM for DCM) and dispersion corrections (e.g., D3-BJ) to better match experimental reaction barriers .
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated analogs (e.g., D-labeled methoxy group) to validate proposed mechanisms .
- Controlled Replicates : Repeat experiments under inert atmospheres (e.g., N₂/Ar) to rule out oxidative side reactions, which may explain deviations from simulations .
Q. How can structure-activity relationship (SAR) studies evaluate the biological potential of this compound derivatives?
- Methodological Answer :
- Derivatization : Synthesize analogs by varying the alkoxy chain length (e.g., replacing heptyloxy with pentyloxy or nonyloxy) or substituting the methoxy group with electron-withdrawing groups (e.g., nitro, cyano) .
- Biological Assays : Test derivatives for receptor binding (e.g., GPCRs via radioligand displacement) or enzyme inhibition (e.g., cyclooxygenase-2) using in vitro models .
- Computational Docking : Use AutoDock Vina to predict interactions with targets like PPARγ, leveraging known benzimidazole-aniline scaffolds as templates .
Q. What analytical approaches quantify the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–10) at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Identify degradation products via LC-MS/MS .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition onset temperature (typically >200°C for similar anilines) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the compound’s interactions with lipid bilayers or micelles?
- Methodological Answer :
- Langmuir Trough Assays : Measure surface pressure-area isotherms to assess insertion into dipalmitoylphosphatidylcholine (DPPC) monolayers .
- Fluorescence Quenching : Use pyrene-labeled liposomes to quantify membrane partitioning (calculate partition coefficient, Kp) .
- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories in POPC bilayers (GROMACS) to analyze heptyloxy chain orientation and hydrogen bonding with lipid headgroups .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?
- Methodological Answer :
- Probit Analysis : Calculate LC₅₀/EC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
- ANOVA with Tukey’s Post Hoc Test : Compare toxicity across derivatives (e.g., IC₅₀ for cell viability assays in HEK293 or HepG2 cells) .
- Principal Component Analysis (PCA) : Correlate structural features (e.g., logP, polar surface area) with toxicity endpoints .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
